2-[(4-Chlorobenzyl)thio]aniline
Overview
Description
2-[(4-Chlorobenzyl)thio]aniline is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activity. It is characterized by the presence of a chlorobenzyl group attached to a thioaniline moiety, which contributes to its distinctive properties.
Mechanism of Action
Target of Action
It’s known that benzylic compounds often participate in reactions such as suzuki–miyaura cross-coupling , which is a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The mode of action of 2-[(4-Chlorobenzyl)thio]aniline involves its interaction with its targets through various chemical reactions. For instance, benzylic halides typically react via an SN1 or SN2 pathway, depending on the degree of substitution . In the case of this compound, the chlorine atom can be replaced by a nucleophile in a substitution reaction .
Biochemical Pathways
It’s known that benzylic compounds can undergo electrophilic aromatic substitution . This reaction involves the formation of a sigma-bond to the benzene ring, generating a positively charged intermediate, followed by the removal of a proton, yielding a substituted benzene ring .
Pharmacokinetics
The pharmacokinetics of a compound can be influenced by factors such as its molecular weight, which for this compound is 24976 g/mol .
Result of Action
The result of its action would likely involve the formation of new carbon-carbon bonds through reactions such as the suzuki–miyaura cross-coupling .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the rate of reaction can be affected by the presence of other substances, temperature, and pressure .
Biochemical Analysis
Biochemical Properties
2-[(4-Chlorobenzyl)thio]aniline plays a crucial role in biochemical reactions, particularly through its interactions with enzymes and proteins. It has been observed to interact with enzymes such as acetylcholinesterase and butyrylcholinesterase, inhibiting their activity. These interactions are primarily due to the compound’s ability to bind to the active sites of these enzymes, thereby preventing the breakdown of acetylcholine and butyrylcholine . Additionally, this compound has shown potential in modulating the activity of glucose-6-phosphatase, which is involved in glucose metabolism .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell signaling pathways by modulating the activity of key enzymes and proteins involved in these pathways. For instance, its inhibition of acetylcholinesterase affects cholinergic signaling, which is crucial for neurotransmission . Furthermore, this compound impacts gene expression by altering the transcriptional activity of genes involved in metabolic and signaling pathways. This compound also affects cellular metabolism by influencing the activity of enzymes like glucose-6-phosphatase, thereby altering glucose homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes such as acetylcholinesterase and butyrylcholinesterase, leading to their inhibition . This binding is facilitated by the compound’s structural features, which allow it to fit into the enzyme’s active site and form stable interactions. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to this compound has been associated with sustained inhibition of enzyme activity and alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects such as enzyme inhibition and modulation of metabolic pathways without causing significant toxicity . At higher doses, this compound can induce toxic effects, including hepatotoxicity and neurotoxicity . These adverse effects are likely due to the compound’s ability to disrupt cellular homeostasis and induce oxidative stress at high concentrations .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to glucose metabolism. It interacts with enzymes such as glucose-6-phosphatase, influencing the flux of glucose through metabolic pathways . This interaction can lead to changes in metabolite levels and overall metabolic flux, affecting cellular energy balance and homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites where it can exert its biochemical effects . The distribution of this compound within tissues is influenced by its physicochemical properties, such as solubility and affinity for cellular membranes .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound is often directed to specific cellular compartments, such as the cytoplasm and nucleus, where it can interact with target enzymes and proteins . Post-translational modifications and targeting signals play a role in directing this compound to these compartments, ensuring its proper localization and function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Chlorobenzyl)thio]aniline typically involves the reaction of 4-chlorobenzyl chloride with thiourea, followed by the reduction of the resulting intermediate. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or hydrochloric acid to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures to optimize yield and purity. The process may also include purification steps such as recrystallization or distillation to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 2-[(4-Chlorobenzyl)thio]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert it to the corresponding thiol or amine using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide or alkoxide ions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Sodium hydroxide, potassium tert-butoxide; often conducted in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Hydroxylated or alkoxylated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- 2-[(4-Bromobenzyl)thio]aniline
- 2-[(4-Methylbenzyl)thio]aniline
- 2-[(4-Fluorobenzyl)thio]aniline
Comparison: Compared to its analogs, 2-[(4-Chlorobenzyl)thio]aniline is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can enhance the compound’s electron-withdrawing properties, potentially making it more effective in certain chemical reactions and biological interactions .
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNS/c14-11-7-5-10(6-8-11)9-16-13-4-2-1-3-12(13)15/h1-8H,9,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMGQEPYBCOVEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)SCC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40402049 | |
Record name | 2-[(4-chlorophenyl)methylsulfanyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40402049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
43092-84-8 | |
Record name | 2-[(4-chlorophenyl)methylsulfanyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40402049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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